molecular formula C5H7Br2N3O2 B1379724 2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide CAS No. 1788624-79-2

2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide

Cat. No. B1379724
M. Wt: 300.94 g/mol
InChI Key: DMNPVYBPDPZQGN-UHFFFAOYSA-N
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Description

“2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide” is a compound that contains a pyrazole ring, which is a heterocyclic compound with a five-membered ring containing two nitrogen atoms . Pyrazoles are known for their diverse pharmacological effects and are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Scientific Research Applications

Synthesis and Bioevaluation of Pyrazole Derivatives

Pyrazoles, including compounds similar to "2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide," have been synthesized using various methods, such as reactions under microwave conditions, and have shown a wide range of biological activities. These activities include herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. This suggests that the specific compound could potentially have similar applications in agrochemical and pharmaceutical fields (Sheetal et al., 2018).

Chemistry of Pyrazoline Derivatives

Pyrazoline derivatives are valuable as building blocks in the synthesis of heterocyclic compounds. Their reactivity has been exploited to develop various heterocycles like pyrazolo-imidazoles, thiazoles, and more. This underscores the importance of pyrazoline derivatives in synthesizing compounds with potential applications in dyes and heterocyclic chemistry, suggesting possible research directions for "2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide" (M. A. Gomaa & H. Ali, 2020).

Synthesis and Chemistry of Hexasubstituted Pyrazolines

Research on pyrazoline derivatives has led to the development of methods for synthesizing highly substituted pyrazolines, which are of interest due to their potential applications in organic chemistry and as intermediates in the synthesis of more complex molecules. This highlights the versatility and utility of pyrazoline derivatives in synthetic organic chemistry, potentially including compounds like "2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide" (A. Baumstark et al., 2013).

Therapeutic Applications of Pyrazolines

Pyrazoline derivatives have been extensively studied for their diverse biological properties, leading to significant interest in their therapeutic applications. They exhibit antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This broad spectrum of pharmacological effects suggests that specific pyrazoline derivatives, such as "2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide," could be explored for similar therapeutic benefits (M. Shaaban et al., 2012).

properties

IUPAC Name

2-(5-amino-4-bromopyrazol-1-yl)acetic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2.BrH/c6-3-1-8-9(5(3)7)2-4(10)11;/h1H,2,7H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNPVYBPDPZQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Br)N)CC(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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